rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate
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Overview
Description
rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate: is a chemical compound with the molecular formula C23H21NO7S and a molecular weight of 455.48 g/mol . This compound is primarily used in proteomics research applications and serves as an intermediate in the production of Benazepril metabolites .
Preparation Methods
The synthesis of rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate involves several steps, typically starting with the preparation of the benzyl ester and subsequent nitration and sulfonylation reactions. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with stringent control over temperature, pressure, and reaction time to optimize the synthesis .
Chemical Reactions Analysis
rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitro group.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It plays a role in the development of pharmaceutical compounds, particularly in the synthesis of Benazepril metabolites.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate can be compared with similar compounds such as:
Benzyl 2-Nitrobenzenesulfonate: This compound lacks the phenylbutyrate moiety, making it less complex.
Phenyl 2-Nitrobenzenesulfonate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Benazepril: A pharmaceutical compound that shares some structural similarities but has distinct pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and applications .
Properties
IUPAC Name |
benzyl 2-(4-nitrophenyl)sulfonyloxy-4-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO7S/c25-23(30-17-19-9-5-2-6-10-19)22(16-11-18-7-3-1-4-8-18)31-32(28,29)21-14-12-20(13-15-21)24(26)27/h1-10,12-15,22H,11,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGKDPMCUWAKPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675680 |
Source
|
Record name | Benzyl 2-[(4-nitrobenzene-1-sulfonyl)oxy]-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-05-5 |
Source
|
Record name | Benzyl 2-[(4-nitrobenzene-1-sulfonyl)oxy]-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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